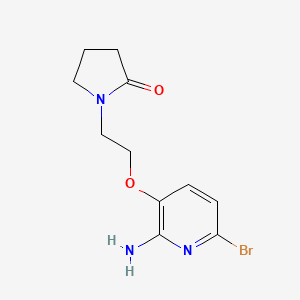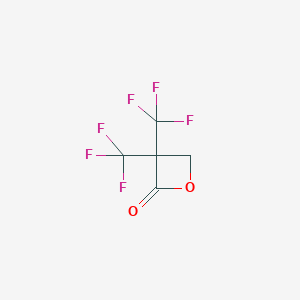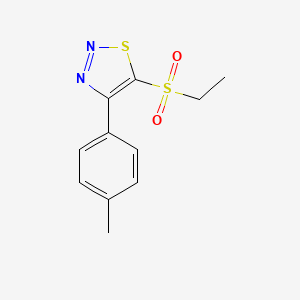![molecular formula C17H16ClF2N3 B11778225 5-Chloro-7-(3,5-difluorophenethyl)-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11778225.png)
5-Chloro-7-(3,5-difluorophenethyl)-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-7-(3,5-difluorophenethyl)-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antifungal, and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(3,5-difluorophenethyl)-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dichloropyridine and hydrazine hydrate.
Formation of Intermediate: The reaction of 2,3-dichloropyridine with hydrazine hydrate under microwave irradiation conditions leads to the formation of an intermediate hydrazone.
Cyclization: The intermediate undergoes cyclization to form the triazolopyridine core structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-(3,5-difluorophenethyl)-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
5-Chloro-7-(3,5-difluorophenethyl)-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Antifungal and Antibacterial: The compound exhibits activity against various fungal and bacterial strains, making it a candidate for developing new antimicrobial agents.
Biological Studies: It is used in research to understand the mechanisms of action of triazolopyridine derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 5-Chloro-7-(3,5-difluorophenethyl)-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Another triazolopyridine derivative with similar biological activities.
6-(4-Substituted phenyl)-3-(5-nitrofuran-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Exhibits antibacterial activity against S. aureus and E.
Uniqueness
5-Chloro-7-(3,5-difluorophenethyl)-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C17H16ClF2N3 |
|---|---|
Molecular Weight |
335.8 g/mol |
IUPAC Name |
5-chloro-7-[2-(3,5-difluorophenyl)ethyl]-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C17H16ClF2N3/c1-10(2)17-22-21-16-8-12(7-15(18)23(16)17)4-3-11-5-13(19)9-14(20)6-11/h5-10H,3-4H2,1-2H3 |
InChI Key |
MPHOHONIXJNJKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1C(=CC(=C2)CCC3=CC(=CC(=C3)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


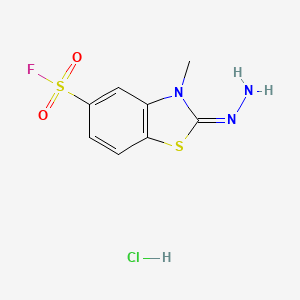

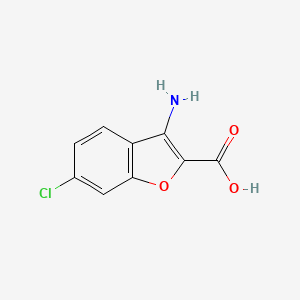
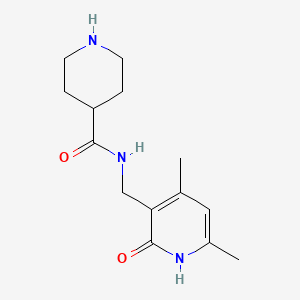
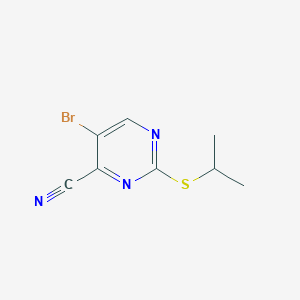

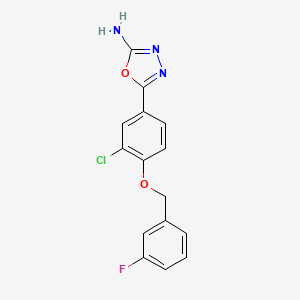
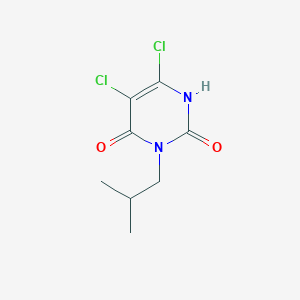
![2-(4-Aminopiperidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11778178.png)
![Ethyl 7-methyl-7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B11778190.png)
